2-Chloro-4-fluoro-5-methylbenzaldehyde
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Overview
Description
2-Chloro-4-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzaldehyde . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the halogenation of 5-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gas, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Chloro-4-fluoro-5-methylbenzoic acid
Reduction: 2-Chloro-4-fluoro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Lacks the methyl group present in 2-Chloro-4-fluoro-5-methylbenzaldehyde.
4-Chloro-2-fluoro-5-methylbenzaldehyde: Has a different arrangement of the chlorine and fluorine atoms on the benzene ring.
5-Fluoro-2-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKWRVUCXSYMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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